
Trimethylamine
Overview
Description
Trimethylamine (TMA), a volatile tertiary amine with the chemical formula N(CH₃)₃, is a colorless gas at room temperature with a pungent, fishy odor. It is highly soluble in water and organic solvents, making it a versatile compound in industrial and biochemical applications. TMA is synthesized through the reaction of ammonium chloride with formaldehyde, as detailed by Adams and Brown, achieving yields of 85–90% via controlled liquefaction and solvent absorption .
TMA serves as a critical biomarker for seafood spoilage, with its presence in leafy vegetables (e.g., spinach, cabbage) detectable via headspace solid-phase microextraction and gas chromatography-mass spectrometry (HS-SPME/GC-MS) . It is also integral to L-carnitine metabolism, a process linked to fatty acid oxidation and atherosclerosis in animal models . Furthermore, TMA is a precursor to this compound N-oxide (TMAO), a compound implicated in cardiovascular and neurological diseases .
Preparation Methods
Traditional Alkylation of Ammonia with Methanol
The most widely used industrial method for TMA synthesis involves the catalytic alkylation of ammonia with methanol. This exothermic reaction typically employs solid acid catalysts, such as silica-alumina or zeolites, at temperatures between 350–500°C and pressures of 15–30 bar . The reaction proceeds as:
However, this process generates a mixture of methylamines (mono-, di-, and this compound), necessitating energy-intensive separation steps. The selectivity for TMA rarely exceeds 40% due to thermodynamic limitations, with dimethylamine (DMA) often dominating the product distribution . Recent advancements focus on modifying catalyst acidity and pore structure to favor TMA, though challenges persist in achieving high purity without costly distillation.
Metal-Catalyzed Carbonylation with CO/H₂
A landmark patent (US3410904A) discloses a method for selective TMA synthesis via the reaction of ammonia, carbon monoxide (CO), and hydrogen (H₂) using Group VIII-C or I-B metal catalysts (e.g., copper, palladium, or platinum) . The proposed stoichiometry is:
Key operational parameters include:
-
Temperature : 200–400°C (optimal 250–375°C)
-
Pressure : 1.5–200 atmospheres (optimal 3–180 atmospheres)
-
Catalysts : Copper chromite promoted with barium oxide showed superior activity, achieving 13.6 wt% TMA yield in batch reactors .
Table 1: Performance of Copper-Based Catalysts in CO/H₂ Method
Catalyst Composition | Temperature (°C) | Pressure (atm) | TMA Yield (wt%) |
---|---|---|---|
CuCr₂O₄ + 10% BaO | 300 | 60 | 13.6 |
CuO + SiO₂ | 350 | 100 | 9.8 |
Au/Cr₂O₃ | 325 | 75 | 11.2 |
This method avoids methanol and produces fewer byproducts, but requires high-pressure equipment and precise control of CO/NH₃ ratios (3:1 to 6:1) .
Homogeneous Ruthenium-Catalyzed N-Methylation
A breakthrough in selective TMA synthesis was reported using a homogeneous ruthenium catalyst, [Ru(triphos)(tmm)] (triphos = 1,1,1-tris(diphenylphosphinomethyl)ethane), with aluminum trifluoromethanesulfonate co-catalyst . This system facilitates the direct methylation of ammonia with CO₂ and H₂ under milder conditions (120–180°C, 50–80 bar H₂):
Notably, the biphasic solvent system (water/organic) enables 98% conversion of ammonium chloride to TMA·HCl, simplifying product isolation .
Key Advantages:
-
Selectivity : >95% for TMA in organic solvents.
-
Feedstock Flexibility : Utilizes CO₂, a greenhouse gas, as a C1 source.
-
Mild Conditions : Lower temperatures and pressures compared to traditional methods.
Hydrogenation of C1 Precursors with Ammonia
Patent WO2017084833A1 describes a method using hydrogenation of C1 precursors (CO, CO₂, or formic acid) in the presence of ammonia and transition metal catalysts (e.g., Ru, Rh, or Pd supported on carbon or Al₂O₃) . For example:
Reaction conditions typically involve 150–250°C and 20–100 bar H₂, with yields up to 85% . This approach is advantageous for integrating waste CO₂ streams but requires efficient catalyst recycling to offset costs.
Paraformaldehyde Route
An alternative route involves reacting ammonium chloride with paraformaldehyde under acidic conditions :
While this method avoids alkylation catalysts, it generates stoichiometric amounts of CO₂ and is less economically viable for large-scale production.
Comparative Analysis of Methods
Table 2: Efficiency and Selectivity of TMA Synthesis Routes
The Ru-catalyzed method stands out for its high selectivity and use of CO₂, aligning with green chemistry principles. However, the CO/H₂ route remains industrially relevant due to established infrastructure for syngas utilization.
Chemical Reactions Analysis
Types of Reactions: Trimethylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to this compound N-oxide.
Substitution: It reacts with alkyl halides to form quaternary ammonium salts.
Acid-Base Reactions: As a weak base, this compound forms salts like trimethylammonium chloride with hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used for the oxidation of this compound to this compound N-oxide.
Substitution: Alkyl halides such as methyl iodide are used in the formation of quaternary ammonium salts.
Acid-Base Reactions: Hydrochloric acid is used to form trimethylammonium chloride.
Major Products:
Oxidation: this compound N-oxide.
Substitution: Quaternary ammonium salts.
Acid-Base Reactions: Trimethylammonium chloride.
Scientific Research Applications
Chemical Production and Industrial Uses
1. Synthesis of Chemicals
- TMA is primarily used in the synthesis of various chemicals including:
- Choline : An essential nutrient that plays a critical role in liver function, brain development, and muscle movement.
- Tetramethylammonium Hydroxide : A strong base used in organic synthesis.
- Plant Growth Regulators : Compounds that influence plant growth and development.
- Herbicides : Chemicals used to control unwanted plants.
2. Production of Dyes and Resins
- TMA is involved in the production of basic dyes and strongly basic anion exchange resins, which are crucial in water treatment processes and chemical separations .
3. Gas Sensors
- TMA is utilized in gas sensors designed to detect fish freshness, as its presence indicates spoilage due to bacterial activity .
Biological and Clinical Applications
1. This compound N-Oxide (TMAO) as a Biomarker
- TMAO, a metabolite derived from TMA, has garnered attention as a cardiovascular biomarker. Research indicates a correlation between elevated TMAO levels and various cardiovascular diseases such as:
- Atherosclerosis
- Heart failure
- Ischemic stroke
- Chronic kidney disease
- TMAO's role as a prognostic marker has been studied extensively; however, its reliability can vary due to factors like diet and kidney function .
Disease | Associated Risks with TMAO |
---|---|
Atherosclerosis | Increased risk of plaque formation |
Heart Failure | Poorer outcomes in patients |
Chronic Kidney Disease | Correlation with disease progression |
2. Nutritional Studies
- TMA is produced during the metabolism of dietary components such as choline and carnitine. Studies indicate that while these compounds have beneficial effects on health, their metabolism can lead to adverse reactions due to TMA production .
Environmental and Ecological Roles
1. Osmolyte Functionality
- TMAO acts as an osmolyte, helping organisms withstand extreme environmental conditions by stabilizing proteins under stress conditions such as high pressure. This property is particularly significant for marine life .
Case Studies
1. Cardiovascular Health
A study published in PubMed highlighted the potential of TMAO as a biomarker for cardiovascular risk assessment. It categorized its roles into diagnostic, prognostic, and monitoring aspects, emphasizing the need for further validation in clinical settings to enhance patient outcomes .
2. Metabolic Syndrome Research
Recent research demonstrated a method for quantifying both TMA and TMAO in individuals with metabolic syndrome using UPLC-MRM-MS techniques. This study aims to clarify the relationship between these metabolites and chronic diseases, providing insights into their roles in human health .
Mechanism of Action
Trimethylamine exerts its effects primarily through its basicity and nucleophilicity. It can form salts with acids and act as a nucleophile in substitution reactions. In biological systems, this compound is oxidized to this compound N-oxide by hepatic flavin monooxygenases. This oxidation process is significant in the context of cardiovascular health, as this compound N-oxide has been linked to atherogenesis .
Comparison with Similar Compounds
Trimethylamine N-oxide (TMAO)
Structural and Functional Differences: TMAO (C₃H₉NO) is the oxidized derivative of TMA, produced via hepatic flavin-containing monooxygenases (FMOs).
Health Implications :
- Cardiovascular Disease : Elevated plasma TMAO levels correlate with atherosclerosis and major adverse vascular events in stroke patients (plasma TMAO: 65 ± 46.24 µM in patients vs. 29.39 µM in controls) .
- Neurological Effects : TMAO is associated with cognitive impairment (meta-analysis odds ratio: 1.89; 95% CI: 1.41–2.52) and glioblastoma progression (MR analysis p < 0.001) .
- Contradictory Findings : Parkinson’s disease (PD) patients exhibit lower TMA and TMAO levels, suggesting disease-specific metabolic disruptions .
Environmental Presence: TMAO is stable in marine environments, whereas TMA is more abundant in coastal waters due to biological activity (e.g., 122.8 ± 48.0 nM methanol vs. higher TMA in coastal regions) .
Dimethylamine (DMA)
Structural Comparison :
DMA (C₂H₇N) is a secondary amine with two methyl groups. It is less volatile than TMA but shares applications in polymer production and water treatment.
Clinical Relevance :
- DMA and TMA are metabolically linked, with DMA serving as a substrate for TMA synthesis in gut microbiota .
Methylamine (MA)
Chemical Behavior: MA (CH₃NH₂), a primary amine, differs from TMA in reactivity.
Applications :
MA is used in pharmaceuticals and agrochemicals, contrasting with TMA’s role in biosensors for seafood quality monitoring .
Methanol
Methanol concentrations in oceanic waters (122.8 ± 48.0 nM) are comparable to coastal regions, unlike TMA, which shows higher coastal abundance due to microbial activity .
Comparative Data Tables
Table 1: Key Properties of TMA and Related Compounds
Table 2: Health and Environmental Metrics
Research Findings and Contradictions
- TMA vs. TMAO in Disease : While TMAO is strongly linked to cardiovascular and neurological disorders, TMA itself is less directly implicated but serves as a precursor .
- Species-Specific Metabolism : Mice, rats, and guinea pigs exhibit divergent TMA/TMAO tissue concentrations, highlighting model-dependent variability in translational research .
- Analytical Methods: LC-MS/MS enables simultaneous quantification of urinary TMA and TMAO, revealing a normal range of 0.5–5.0 µM for TMA in healthy subjects .
Q & A
Basic Research Questions
Q. How can the synthesis of trimethylamine be optimized to achieve high yields in laboratory settings?
- Methodological Answer : The synthesis of TMA via the reaction of ammonium chloride with phthalimide and formaldehyde (Mannich reaction) yields 85–90% efficiency under controlled conditions. Key steps include:
- Using tightly sealed apparatus to prevent TMA gas loss.
- Liquefying TMA at 3.5°C to enhance solvent absorption efficiency (1000 g ethanol as solvent).
- Titration with standard HCl to confirm purity .
- Critical Parameters :
Parameter | Optimal Value |
---|---|
Solvent Volume | 1000 g ethanol |
Reaction Temperature | 3.5°C (liquefaction) |
Yield | 85–90% of theoretical |
Q. What analytical methods are recommended for quantifying TMA and its derivatives in biological samples?
- Methodological Answer : Hydrophilic interaction liquid chromatography (HILIC) coupled with LC-MS/MS is preferred for simultaneous quantification of TMA, TMAO, choline, and betaine. Key steps include:
- Spike-and-recovery validation: .
- Use of deuterated internal standards (e.g., d9-TMAO) to correct for matrix effects .
- Alternative methods: Conway’s micro-diffusion for fish spoilage analysis .
Q. What safety protocols are critical when handling TMA in laboratory settings?
- Methodological Answer :
- Engineering Controls : OSHA-compliant ventilation (29 CFR 1910.101) .
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and flame-resistant lab coats (TMA is highly flammable, GHS02) .
- Emergency Measures : Immediate flushing with water for skin/eye contact; ethanol rinses to neutralize residual TMA .
Q. How does gut microbiota contribute to TMA production from dietary precursors?
- Methodological Answer : Intestinal bacteria metabolize choline (e.g., from eggs) into TMA, which is oxidized to TMAO in the liver. Key validation steps:
- Suppression-recovery tests: Administer broad-spectrum antibiotics (e.g., metronidazole) to ablate microbiota, followed by TMA/TMAO monitoring via LC-MS .
- Cohort studies: Elevated plasma TMAO correlates with 2.54x higher cardiovascular risk (hazard ratio, 95% CI: 1.96–3.28) .
Advanced Research Questions
Q. What molecular mechanisms link TMAO to atherosclerosis and other chronic diseases?
- Methodological Answer : TMAO promotes foam cell formation by upregulating CD36 and SR-A1 scavenger receptors on macrophages. Key approaches:
- In vitro models : Treat macrophage cell lines with 100 µM TMAO and quantify oxidized LDL uptake via fluorescence microscopy.
- Genetic knockout : Use FMO3-deficient mice to isolate TMAO’s effects .
Q. How do experimental conditions influence TMA decomposition pathways in gas-phase studies?
- Methodological Answer : Photodissociation at 193 nm produces methyl radicals (CH₃) and HCN, detected via time-of-flight (TOF) mass spectrometry. Key variables:
Condition | Product Profile |
---|---|
10.5 eV ionization | Dominant m/z 15 (CH₃⁺) |
30° source angle | Optimal signal resolution |
Contradiction: HMTD thermolysis yields HCN and methanol, not dimethylamine, due to precursor reactivity . |
Q. What are the challenges in distinguishing TMA from methylamine derivatives in complex matrices?
- Methodological Answer : Co-elution issues arise in GC-MS due to similar volatility. Mitigation strategies:
- Derivatization: Use pentafluorobenzoyl chloride to enhance MS sensitivity.
- HILIC separation: Adjust buffer pH to 9.0 for baseline resolution of TMA and dimethylamine .
Q. How is TMA production regulated in methylotrophic bacteria during carbon source shifts?
- Methodological Answer : In Methylophilus methylotrophus, TMA dehydrogenase and electron transfer flavoprotein (ETF) are induced only with methylamine substrates (not methanol). Validation:
- SDS-PAGE/Western blotting with anti-ETF antibodies .
Q. What byproducts form during TMA ligand decomposition in atomic layer deposition (ALD) processes?
- Methodological Answer : In situ FT-IR/QMS reveals dimethylamine and C=N groups from CpZr(NMe₂)₃ decomposition above 200°C. Key
Temperature (°C) | Major Byproducts |
---|---|
160 | This compound |
180 | Dimethylamine, HCN |
Q. How can conflicting data on TMAO’s role as a disease biomarker be resolved?
- Methodological Answer : Discrepancies arise from cohort heterogeneity (e.g., renal function). Strategies:
- Stratify analyses by eGFR to isolate TMAO’s effect.
- Use Mendelian randomization to assess causality .
Q. Tables for Key Data
Table 1 : Synthesis Optimization Parameters for TMA
Parameter | Value |
---|---|
Reactants | NH₄Cl + Phthalimide |
Solvent | Ethanol (1000 g) |
Yield | 85–90% |
Table 2 : LC-MS/MS Validation Metrics for TMA Quantification
Metric | Value |
---|---|
LOD | 0.1 µM |
Recovery (%) | 92–105 |
Intraday Precision | <5% RSD |
Properties
IUPAC Name |
N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C3H9N/c1-4(2)3/h1-3H3 | |
Source | PubChem | |
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InChI Key |
GETQZCLCWQTVFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N, Array, (CH3)3N | |
Record name | TRIMETHYLAMINE, ANHYDROUS | |
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Record name | trimethylamine | |
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Related CAS |
20230-89-1 (hydriodide), 2840-24-6 (hydrobromide), 593-81-7 (hydrochloride) | |
Record name | Trimethylamine | |
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DSSTOX Substance ID |
DTXSID2026238 | |
Record name | Trimethylamine | |
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Molecular Weight |
59.11 g/mol | |
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Physical Description |
Trimethylamine, anhydrous appears as a colorless gas with a fishlike odor at low concentrations changing to ammonia-like odor at higher concentrations. Shipped as a liquid under its own vapor pressure. Contact with the unconfined liquid can cause frostbite from evaporative cooling or chemical type burns. The gasis corrosive and dissolves in water to form flammable, corrosive solutions. Gas is an asphyxiate by the displacement of air. Produces toxic oxides of nitrogen during combustion. Prolonged exposure to heat can cause the containers to rupture violently and rocket. Long-term inhalation of low concentrations or short -term inhalation of high concentrations has adverse health effects., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a fishy, amine odor; Note: A liquid below 37 degrees F. Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colourless gas; Pungent fishy odour at low concentration, Colorless gas with a fishy, amine odor., Colorless gas with a fishy, amine odor. [Note: A liquid below 37 °F. Shipped as a liquefied compressed gas.] | |
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Boiling Point |
37.2 °F at 760 mmHg (USCG, 1999), 2.87 °C at 760 mm Hg, 3 °C, 37.2 °F, 37 °F | |
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Flash Point |
Not Applicable. Gas. (USCG, 1999), -7 °C (19 °F) - closed cup, 20 °F (Closed cup), 10 °F (-12.2 °C) (closed cup), 25% solution: 38 °F (3.3 °C) (open cup), Flammable gas, NA (Gas) 20 °F (Liquid) | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
48 % at 86 °F (NIOSH, 2023), In water, 8.9X10+5 mg/L at 30 °C, Soluble in water, Soluble in alcohol, ether, Readily absorbed by alcohol with which it is miscible; also soluble in ether, benzene, toluene, xylene, ethylbenzene, chloroform., For more Solubility (Complete) data for Trimethylamine (7 total), please visit the HSDB record page., 890.0 mg/mL, Solubility in water: very good, Soluble in water, ether, Soluble (in ethanol), (86 °F): 48% | |
Record name | TRIMETHYLAMINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9153 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Trimethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trimethylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TRIMETHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Trimethylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1599/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | Trimethylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.633 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6709 at 0 °C/4 °C, Saturated liquid density= 40.890 lb/cu ft @ 35 °C, Saturated vapor density= 0.29910 lb/cu ft @ 70 °C, Relative density (water = 1): 0.6 (liquid), 0.667-0.675 (4°), 0.633 at 68 °F, 2.09(relative gas density) | |
Record name | TRIMETHYLAMINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9153 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Trimethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIMETHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Trimethylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1599/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | TRIMETHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/586 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Trimethylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2, 2.09 | |
Record name | TRIMETHYLAMINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9153 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Trimethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIMETHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIMETHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/586 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1487.83 mmHg at 70 °F (USCG, 1999), 1610 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 187, 1454 mmHg at 70 °F, (70 °F): 1454 mmHg | |
Record name | TRIMETHYLAMINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9153 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Trimethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIMETHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIMETHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/586 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Trimethylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Ammonia, no more than 0.2% by wt of solution; formaldehyde, no more than 0.3% by wt of solution | |
Record name | Trimethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas at room temperature, Colorless gas [Note: A liquid below 37 °F. Shipped as a liquefied compressed gas] | |
CAS No. |
75-50-3 | |
Record name | TRIMETHYLAMINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9153 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Trimethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethyl amine | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/trimethyl-amine-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Methanamine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHH7G8O305 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Trimethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trimethylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TRIMETHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIMETHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/586 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methanamine, N,N-dimethyl- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/PA55730.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-178.8 °F (USCG, 1999), -117.08 °C, -117.1 °C, -117 °C, -179 °F | |
Record name | TRIMETHYLAMINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9153 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Trimethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trimethylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TRIMETHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIMETHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/586 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Trimethylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.